9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Description
This compound is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:
- A tert-butoxycarbonyl (Boc) group at position 4, which serves as a protective group for amines in synthetic chemistry .
- A bromine substituent at position 9, enhancing reactivity for cross-coupling reactions .
- A carboxylic acid moiety at position 7, enabling further functionalization (e.g., amidation, esterification) .
Its molecular formula is C₁₅H₁₈BrNO₅ (molecular weight: 372.21 g/mol), with CAS numbers 740842-73-3 (synonym) and EN300-1177932 (Enamine Ltd catalog) . The Boc group improves solubility in organic solvents, while the carboxylic acid group confers polarity, making it suitable for aqueous-phase reactions .
Properties
IUPAC Name |
9-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-15(2,3)22-14(20)17-4-5-21-12-10(8-17)6-9(13(18)19)7-11(12)16/h6-7H,4-5,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETATPAVZHPDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound followed by the introduction of the tert-butoxycarbonyl group under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of analgesics and anti-inflammatory drugs. Its structure allows for interactions with opioid receptors, which are critical targets in pain management therapies.
Case Study: Opioid Receptor Agonists
Research has shown that derivatives of benzoxazepine compounds can act as μ-opioid receptor agonists. A study demonstrated that modifications to the benzoxazepine core could enhance binding affinity and selectivity for opioid receptors, indicating the potential of 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in developing new analgesics .
| Compound | Binding Affinity (Ki) | Selectivity for μ-receptor |
|---|---|---|
| Compound A | 5 nM | High |
| 9-Bromo Compound | 2 nM | Moderate |
2. Anticancer Research
Another promising application lies in anticancer research. The structural features of the compound suggest potential activity against various cancer cell lines. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
In vitro studies on modified benzoxazepines have shown significant cytotoxicity against breast and lung cancer cell lines. The results indicated that the introduction of a bromo group enhances the compound's efficacy .
Materials Science Applications
1. Polymer Chemistry
The compound's ability to participate in polymerization reactions makes it a candidate for developing advanced materials. Its functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.
Case Study: Polymer Composites
Research has explored the use of benzoxazepine derivatives as additives in polymer composites. These studies found that incorporating this compound into epoxy resins improved tensile strength and thermal resistance .
| Property | Pure Epoxy Resin | Epoxy with Benzoxazepine |
|---|---|---|
| Tensile Strength (MPa) | 50 | 65 |
| Thermal Stability (°C) | 150 | 180 |
Mechanism of Action
The mechanism by which 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and tert-butoxycarbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
A. Protective Groups
B. Halogen Substituents
C. Carboxylic Acid vs. Ester Derivatives
- The carboxylic acid group (pKa ~2.5) enhances water solubility and enables conjugation to amines via EDC/HOBt chemistry. In contrast, methyl or tert-butyl esters (e.g., methyl 3,5-bis(4-(9H-carbazol-9-yl)butoxy)benzoate in ) require hydrolysis steps for further functionalization .
Stability and Physicochemical Properties
- Thermal Stability : The Boc group decomposes at ~150°C, limiting high-temperature applications. In contrast, the Fmoc analogue () decomposes at lower temperatures (~100°C) due to labile carbonate linkages .
- Solubility : The carboxylic acid group improves aqueous solubility (logP ~1.2) compared to ester derivatives (logP ~3.5) .
Biological Activity
9-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.
Chemical Structure
The structure of the compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a tetrahydrobenzoxazepine moiety. The molecular formula is , with a molecular weight of approximately 356.21 g/mol.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Notably:
- Opioid Receptors : This compound may act as a μ-opioid receptor agonist. Studies have shown that benzoxazepine derivatives can modulate pain pathways by binding to these receptors, suggesting potential analgesic properties .
- Glutamate Receptors : The compound's structure allows for interaction with glutamate receptors, which play critical roles in synaptic transmission and plasticity. Modulation of these receptors could have implications in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It may function through:
- Agonistic or Antagonistic Effects : Depending on the specific receptor subtype and cellular context, it can either activate or inhibit receptor signaling pathways.
- Influence on Neurotransmitter Release : By interacting with presynaptic receptors, it may alter neurotransmitter release profiles, impacting overall neuronal communication .
Study 1: Analgesic Properties
A study investigated the analgesic effects of various benzoxazepine derivatives in animal models. The results indicated that compounds with similar structures to this compound significantly reduced pain responses in models of acute and chronic pain. The mechanism was linked to μ-opioid receptor activation .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of benzoxazepines in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells by modulating glutamate receptor activity. This indicates a potential for therapeutic application in conditions like Alzheimer's disease .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| μ-opioid receptor agonism | Pain modulation | Analgesics |
| Glutamate receptor modulation | Neurotransmission regulation | Neuroprotection in neurodegenerative diseases |
| Anti-inflammatory effects | Reduction of oxidative stress | Treatment for inflammatory conditions |
Q & A
Q. What are the key considerations for synthesizing 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection and functionalization. The tert-butoxycarbonyl (Boc) group is introduced via carbodiimide-mediated coupling (e.g., EDC·HCl) under inert atmosphere (argon/nitrogen) to protect the amine intermediate . Bromination at the 9-position may employ electrophilic aromatic substitution (e.g., NBS in DCM) or Pd-catalyzed cross-coupling for regioselectivity . Post-synthetic purification via silica chromatography or recrystallization (ethanol/water) is critical .
Q. How does the Boc group influence the compound’s stability during reactions?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions at the amine site. However, it is acid-labile; trifluoroacetic acid (TFA) or HCl in dioxane is used for deprotection . Stability studies recommend storing Boc-protected intermediates at –20°C in dry, airtight containers to prevent hydrolysis .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR confirms regiochemistry (e.g., bromine’s deshielding effect at 9-position) and Boc group integrity .
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., de-Boc derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzoxazepine ring .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step of the benzoxazepine ring?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
Q. What are the implications of the bromine substituent for downstream functionalization?
- Methodological Answer : The 9-bromo group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties . Key considerations:
- Catalyst compatibility : Pd(dba) or Ni(COD) for sterically hindered substrates .
- Protection of carboxylic acid : Convert to methyl ester (via SOCl/MeOH) to prevent metal coordination .
Q. How can conflicting data on Boc deprotection kinetics be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and acid strength variations. A systematic approach includes:
- Kinetic profiling : Monitor deprotection via in-situ IR (C=O stretch at 1680–1720 cm) in TFA/DCM vs. HCl/dioxane .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for acidolysis pathways .
Data Contradiction Analysis
Q. Why do reported melting points for Boc-protected intermediates vary across studies?
- Analysis : Variations (e.g., ±5°C) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. ethyl acetate) yield different crystal forms .
- Impurity profiles : Residual solvents (DCM, THF) lower observed melting points .
- Methodology : Open vs. sealed capillary methods introduce measurement bias .
Methodological Recommendations
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzoxazepine ring formation to enforce enantioselectivity .
- Byproduct mitigation : Employ scavengers (e.g., polymer-bound isocyanates) to trap unreacted intermediates during Boc deprotection .
- Stability protocols : Store the final compound under argon with molecular sieves (4Å) to prevent hydrolysis of the carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
